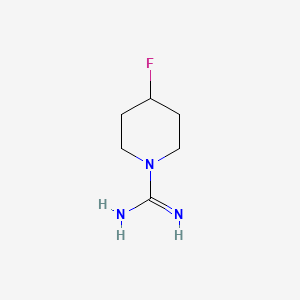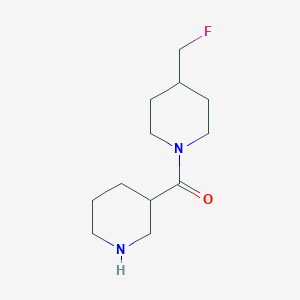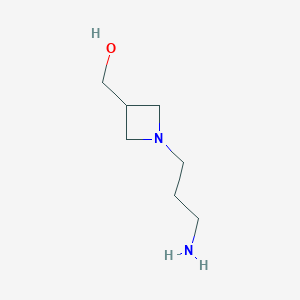
(1-(3-Aminopropyl)azetidin-3-yl)methanol
Overview
Description
“(1-(3-Aminopropyl)azetidin-3-yl)methanol” is a chemical compound with the molecular formula C7H16N2O and a molecular weight of 144.21 g/mol. It is used for research purposes and is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is also an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs .
Scientific Research Applications
Catalytic Asymmetric Synthesis
A study by Wang et al. (2008) developed an approach to the preparation of enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, demonstrating its efficacy in catalytic asymmetric additions of organozinc reagents to aldehydes. This work highlights the potential of azetidine-based compounds for enantioselective synthesis, achieving high enantioselectivities in ethylation, methylation, arylation, and alkynylation of aldehydes (Wang et al., 2008).
NMR Sensors for Enantiodiscrimination
Malinowska et al. (2020) used optically pure aziridin-2-yl methanols as effective NMR sensors for the enantiodiscrimination of α-racemic carboxylic acids. This research showcases the application of aziridine and azetidine derivatives in analytical chemistry, particularly for the determination of enantiomeric excess (ee) in chiral compounds (Malinowska et al., 2020).
Synthesis of Amino Acid Derivatives
Marichev et al. (2019) reported on the synthesis of chiral donor–acceptor azetines, including azetidinones, which were used for coupling with nitrogen and oxygen nucleophiles to form amino acid derivatives. This method opens new avenues for synthesizing peptides and natural product derivatives, maintaining high enantioselectivity and broad applicability (Marichev et al., 2019).
Organocatalysis
The work by Bonini et al. (2006) on aziridin-2-yl methanols as organocatalysts in Diels–Alder reactions and Friedel–Crafts alkylations provides insights into the utility of azetidine derivatives in catalysis. These findings contribute to the development of novel catalytic methods that are more efficient and enantioselective (Bonini et al., 2006).
Heterogeneous Catalysis
Xie and Zhao (2013) explored the use of 3-aminopropylsilica, a material related to the functional group in “(1-(3-Aminopropyl)azetidin-3-yl)methanol,” as a heterogeneous catalyst for the transesterification of soybean oil, demonstrating its potential in biodiesel production. This study underscores the role of aminopropyl groups in catalyzing environmentally significant reactions (Xie & Zhao, 2013).
Mechanism of Action
Target of Action
Azetidines, the core structure of this compound, are known to have a wide range of biological activities and can interact with various biological targets .
Mode of Action
Azetidines are known for their reactivity and versatility as heterocyclic synthons, which suggests that they may interact with their targets in a variety of ways .
Biochemical Pathways
Azetidines are known to be involved in a variety of biochemical processes, including peptidomimetic and nucleic acid chemistry .
Action Environment
The action, efficacy, and stability of (1-(3-Aminopropyl)azetidin-3-yl)methanol can be influenced by various environmental factors. These factors could include the pH of the environment, the presence of other molecules, and the temperature . .
Biochemical Analysis
Biochemical Properties
(1-(3-Aminopropyl)azetidin-3-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with tubulin, a protein that is crucial for cell division and intracellular transport . The interaction between this compound and tubulin leads to the destabilization of microtubules, which can inhibit cell proliferation . Additionally, this compound may interact with other biomolecules, such as receptors and enzymes, modulating their activity and affecting cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, such as MCF-7 and MDA-MB-231 breast cancer cells, this compound exhibits antiproliferative activity by inhibiting tubulin polymerization . This leads to cell cycle arrest in the G2/M phase and induces apoptosis . Furthermore, this compound can influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It binds to the colchicine-binding site on tubulin, inhibiting tubulin polymerization and leading to microtubule destabilization . This inhibition disrupts the mitotic spindle formation, preventing cell division and promoting apoptosis. Additionally, this compound may modulate the activity of other enzymes and receptors, further influencing cellular functions and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained antiproliferative effects, although the extent of these effects may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing cancer cell proliferation . At higher doses, this compound may cause toxic or adverse effects, including damage to normal cells and tissues . Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound may undergo oxidation, reduction, or conjugation reactions, leading to the formation of metabolites that are excreted from the body. These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the cytoplasm or nucleus can influence its interactions with biomolecules and its overall cellular effects. Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
[1-(3-aminopropyl)azetidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c8-2-1-3-9-4-7(5-9)6-10/h7,10H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCFFYOEFQFZIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCCN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




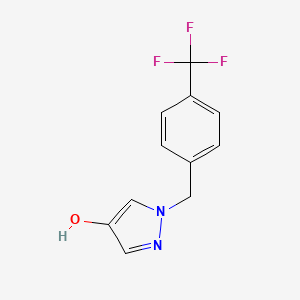
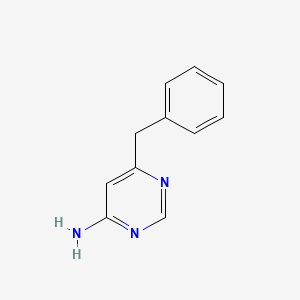
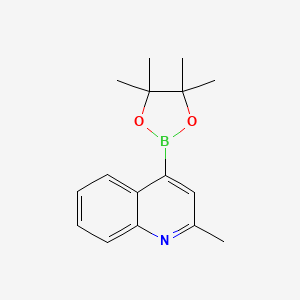
![N-(Methylsulfonyl)-N-[3-(methylthio)phenyl]glycine](/img/structure/B1476535.png)
![3-(piperidin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1476537.png)
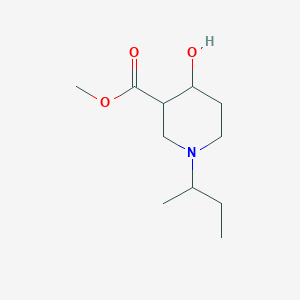
![4-Chloro-6-fluorobenzo[4,5]thieno[3,2-d]pyrimidine](/img/structure/B1476540.png)

